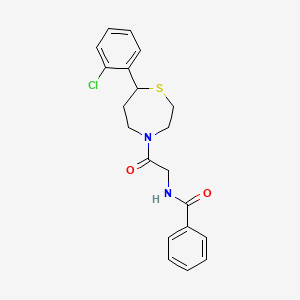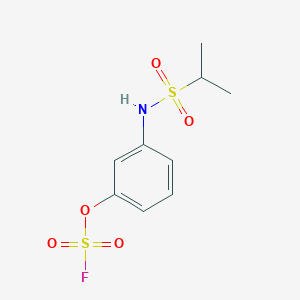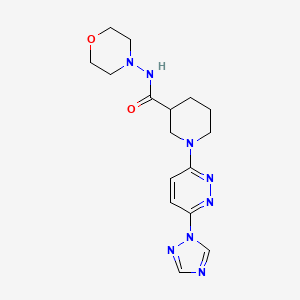![molecular formula C16H17F3N4O B2688631 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2379972-15-1](/img/structure/B2688631.png)
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated solvents, bases like K2CO3 or NaH, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-methylpyrimidine
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-bromopyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group significantly influences the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
属性
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-8-15(22-11-21-14)23-7-1-2-12(9-23)10-24-13-3-5-20-6-4-13/h3-6,8,11-12H,1-2,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSCFFPNSGNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2688548.png)
![4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)


![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)
![2,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2688565.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/new.no-structure.jpg)
![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)


![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2688570.png)
![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)
